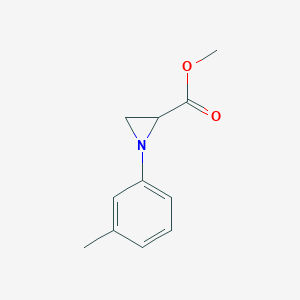
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane is a unique organosilicon compound characterized by its octamethyl groups and diselenatetrasilecane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane typically involves the reaction of dimethyldichlorosilane with selenium compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the selenium atoms. The process involves multiple steps, including hydrolysis, condensation, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane exerts its effects involves the interaction of its selenium atoms with various molecular targets. The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Its unique structure allows it to interact with specific enzymes and proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane: A similar organosilicon compound with a cyclic structure.
Hexamethyldisiloxane: Another organosilicon compound with fewer methyl groups and a simpler structure.
Uniqueness
3,3,4,4,8,8,9,9-Octamethyl-1,6,3,4,8,9-diselenatetrasilecane is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
914097-03-3 |
|---|---|
Molekularformel |
C12H32Se2Si4 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
3,3,4,4,8,8,9,9-octamethyl-1,6,3,4,8,9-diselenatetrasilecane |
InChI |
InChI=1S/C12H32Se2Si4/c1-15(2)9-13-11-17(5,6)18(7,8)12-14-10-16(15,3)4/h9-12H2,1-8H3 |
InChI-Schlüssel |
SDYWBXOLUKAJBG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Se]C[Si]([Si](C[Se]C[Si]1(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide](/img/structure/B12618189.png)
![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
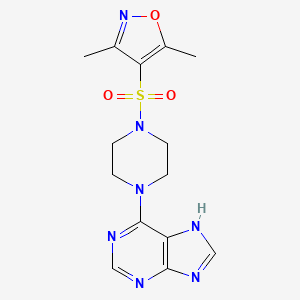
![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
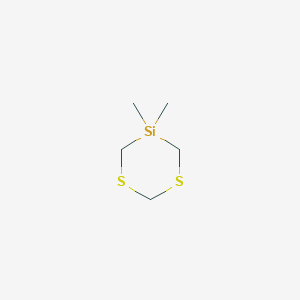
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
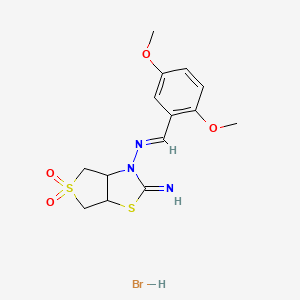
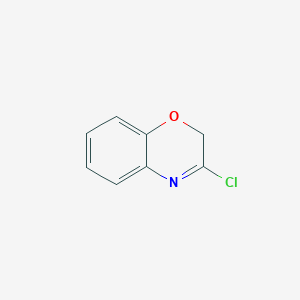
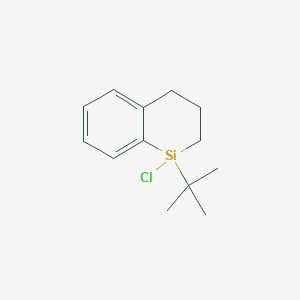
![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)

![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)
